

Solubility and pKa value of 1-hydroxy-1-phenylpropan-2-one

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Compound of Interest

Compound Name: 1-hydroxy-1-phenylpropan-2-one

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An In-Depth Technical Guide to the Physicochemical Properties of **1-hydroxy-1-phenylpropan-2-one**

Introduction

1-hydroxy-1-phenylpropan-2-one, also known by synonyms such as phenylacetylcarbinol, is a secondary alpha-hydroxy ketone of significant interest in organic synthesis and pharmaceutical development.^{[1][2]} Its molecular structure, featuring a hydroxyl group alpha to a carbonyl group and adjacent to a phenyl ring, imparts a unique combination of chemical reactivity and physical properties. Understanding these characteristics, specifically its solubility profile and acid dissociation constant (pKa), is fundamental for its effective application.

This guide provides a comprehensive analysis of the solubility and pKa of **1-hydroxy-1-phenylpropan-2-one**. It is designed for researchers, scientists, and drug development professionals, offering not only empirical data but also the theoretical underpinnings and detailed experimental protocols necessary for practical application. We will delve into the causality behind its behavior in various solvent systems and its acidic nature, providing a robust framework for its use in laboratory and industrial settings.

Core Physicochemical Properties

A summary of the key physicochemical data for **1-hydroxy-1-phenylpropan-2-one** provides a foundational overview of the compound. These values are critical for predicting its behavior in various experimental and formulation contexts.

Property	Value	Source
Molecular Formula	C ₉ H ₁₀ O ₂	[1][3][4]
Molecular Weight	150.17 g/mol	[1][5]
Appearance	White to pale yellow crystalline solid or oil	[2][3]
Melting Point	123-124 °C	[2][5]
Boiling Point	~253 °C	[2][6]
Predicted pKa	12.33 ± 0.20	[2][6]
LogP	1.309	[6]

Part 1: Solubility Profile

The solubility of an active compound is a critical determinant of its bioavailability, formulation possibilities, and reaction kinetics. The structure of **1-hydroxy-1-phenylpropan-2-one**, containing both polar (hydroxyl, carbonyl) and non-polar (phenyl ring, methyl group) moieties, results in a nuanced solubility profile.

Theoretical Basis of Solubility

The principle of "like dissolves like" governs solubility. The polar hydroxyl (-OH) and carbonyl (C=O) groups are capable of forming hydrogen bonds with polar protic solvents like water.[7][8] However, the non-polar phenyl ring and the overall carbon backbone introduce significant hydrophobic character. For a molecule of this size, the influence of the hydrophobic portion often dominates, leading to limited aqueous solubility.[7][8] Conversely, in organic solvents such as ethanol, ether, and chloroform, the non-polar regions of the molecule can interact favorably through van der Waals forces, while the polar groups can still engage in dipole-dipole interactions, leading to much higher solubility.[3]

Observed Solubility Data

As predicted by its structure, **1-hydroxy-1-phenylpropan-2-one** exhibits the following solubility characteristics:

- Water: Relatively insoluble to sparingly soluble.[3]
- Organic Solvents: Soluble in ethanol, ether, chloroform (slightly), and methanol (slightly).[2][3][6]

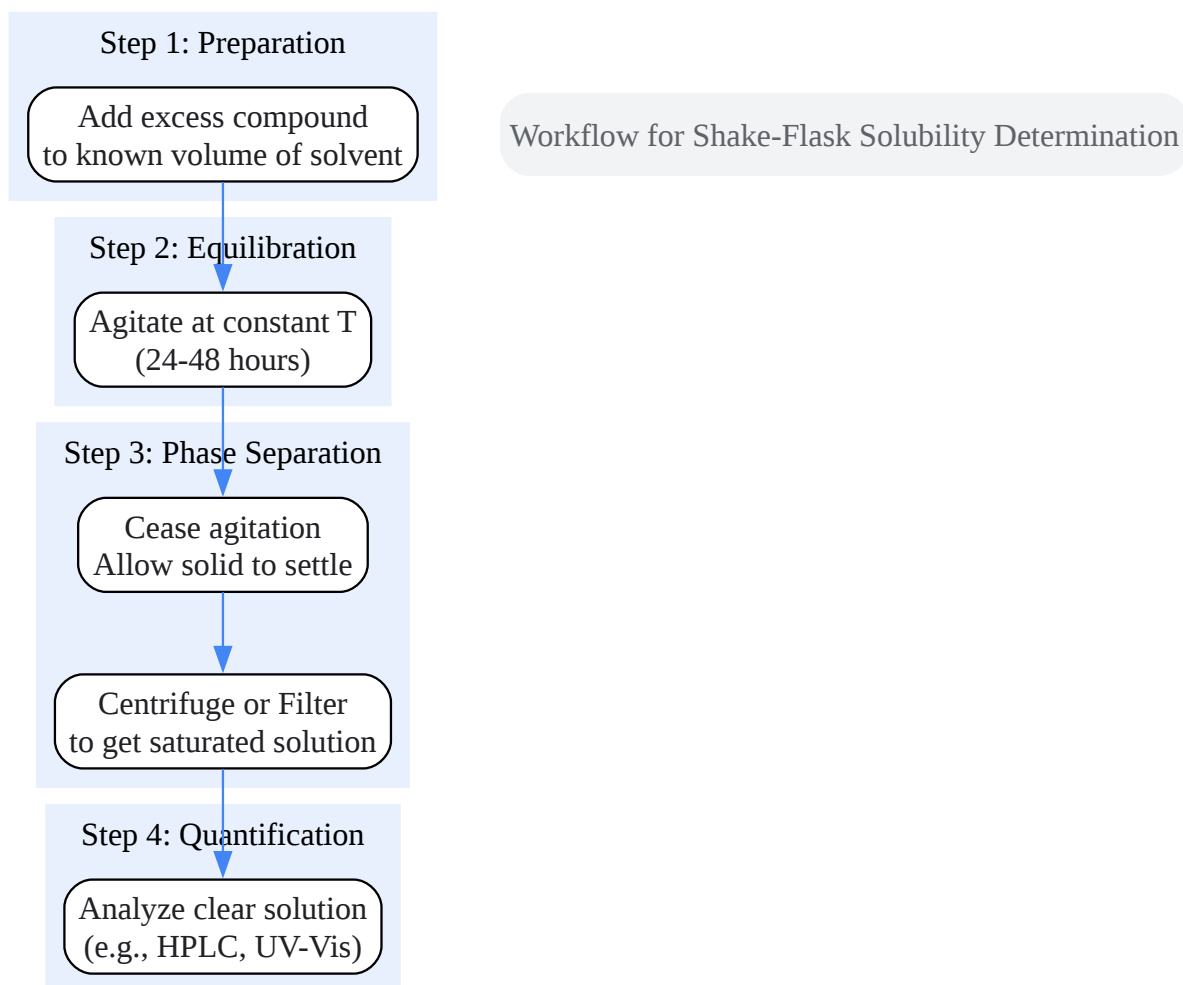
Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method (OECD Guideline 105) is a gold-standard technique for determining the aqueous solubility of a compound. This protocol ensures the establishment of a true equilibrium between the dissolved and undissolved solute.

Causality: This method is chosen for its simplicity and reliability. Achieving equilibrium is critical, as premature measurement can lead to a significant underestimation of solubility. Temperature control is paramount because solubility is a temperature-dependent property.

Methodology:

- Preparation: Add an excess amount of **1-hydroxy-1-phenylpropan-2-one** to a known volume of the desired solvent (e.g., purified water, ethanol) in a sealed, temperature-controlled vessel. The excess solid is crucial to ensure saturation is reached.
- Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is established. A preliminary study can determine the time required to reach equilibrium.
- Phase Separation: Cease agitation and allow the mixture to stand, permitting the undissolved solid to settle. Centrifugation or filtration (using a filter that does not adsorb the solute) is then used to separate the saturated solution from the excess solid.
- Quantification: Accurately measure the concentration of the solute in the clear, saturated solution. High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy are commonly employed for this purpose, using a pre-established calibration curve.
- Calculation: Express the solubility in units such as mg/L, g/100mL, or mol/L.



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Caption: Workflow for Shake-Flask Solubility Determination

Part 2: pKa Value and Acidity

The pKa value is the negative base-10 logarithm of the acid dissociation constant (K_a) and is a quantitative measure of the strength of an acid in a solution. For **1-hydroxy-1-phenylpropan-2-one**, the primary acidic proton is that of the hydroxyl group.

Theoretical Basis of Acidity

- **Hydroxyl Proton:** The pKa of **1-hydroxy-1-phenylpropan-2-one** is predicted to be approximately 12.33, indicating it is a very weak acid, weaker than phenols but stronger than simple aliphatic alcohols.[2][6] This acidity stems from the deprotonation of the hydroxyl group to form an alkoxide ion.
- **Keto-Enol Tautomerism:** Like other ketones with α -hydrogens, this compound can undergo keto-enol tautomerism.[9][10][11] This is an equilibrium between the keto form (the standard structure) and the enol form, which features a carbon-carbon double bond and a hydroxyl group.[12] This process is catalyzed by both acid and base.[13] While the keto form is generally heavily favored, the formation of the enolate intermediate under basic conditions is responsible for the acidity of the α -hydrogen (pKa ~19-21 for typical ketones), though this is much less acidic than the hydroxyl proton.[9][11]

Experimental Protocol: pKa Determination (Potentiometric Titration)

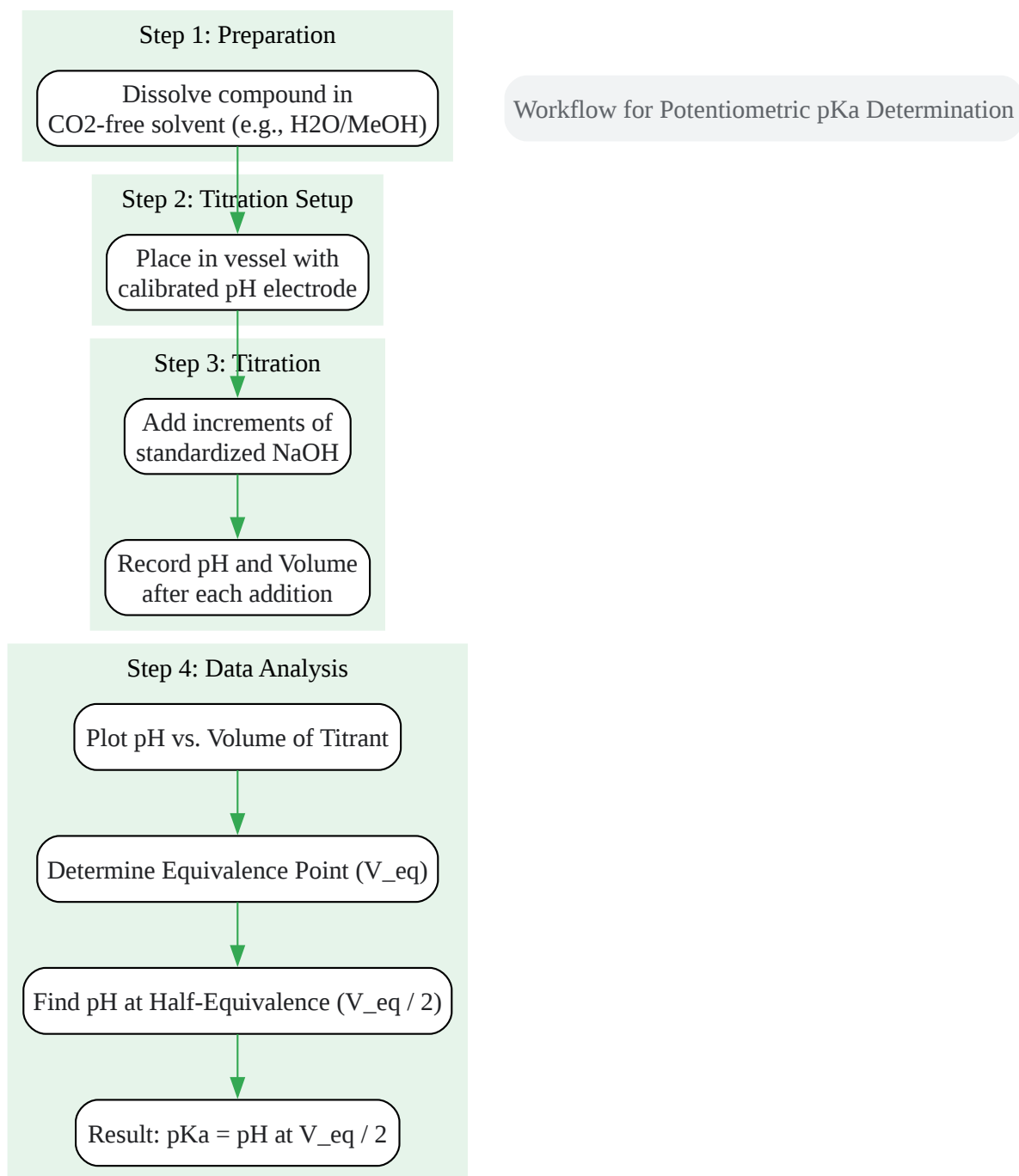
Potentiometric titration is a highly accurate and standard method for determining the pKa of a substance.[14] It involves monitoring the pH of a solution as a titrant of known concentration is incrementally added.

Causality: This method directly measures the change in proton concentration (pH) as the acidic site is neutralized by a base. The pKa is determined from the titration curve at the point of half-neutralization, where the concentrations of the acid and its conjugate base are equal, providing a direct measurement of the equilibrium constant.

Methodology:

- **Sample Preparation:** Accurately weigh a sample of **1-hydroxy-1-phenylpropan-2-one** and dissolve it in a suitable solvent. Due to its limited water solubility, a co-solvent system (e.g., water-methanol or water-ethanol) may be necessary. The solution must be free of dissolved CO₂, which can interfere with the measurement.
- **Titration Setup:** Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer. Use a micro-burette to add the titrant.

- **Titrant:** Use a standardized, carbonate-free solution of a strong base, such as 0.1 M sodium hydroxide (NaOH).
- **Titration Process:** Add small, precise increments of the NaOH titrant to the sample solution. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.
- **Data Analysis:** Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
- **pKa Determination:** Determine the equivalence point, which is the point of maximum slope on the curve (or the peak of the first derivative plot). The volume of titrant at the point halfway to the equivalence point corresponds to the half-equivalence point. The pH at this half-equivalence point is equal to the pKa of the compound.



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Caption: Workflow for Potentiometric pKa Determination

Conclusion and Implications

The physicochemical properties of **1-hydroxy-1-phenylpropan-2-one**—specifically its limited aqueous solubility, good solubility in organic solvents, and its character as a very weak acid ($\text{pK}_a \approx 12.33$)—are direct consequences of its molecular structure. This guide has provided both the theoretical framework to understand these properties and the practical, validated protocols to measure them accurately. For professionals in drug development, this information is vital for designing formulations that can achieve adequate bioavailability. For synthetic chemists, it informs the choice of appropriate solvents and reaction conditions, particularly concerning pH, to ensure optimal yield and prevent unwanted side reactions such as the α -ketol rearrangement.^{[15][16]} A thorough understanding of these fundamental parameters is, therefore, an indispensable prerequisite for the successful application of this versatile compound.

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